molecular formula C9H10BrClFN B13059510 (S)-1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine hcl

(S)-1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine hcl

Cat. No.: B13059510
M. Wt: 266.54 g/mol
InChI Key: AKXKNTSRDFRCLQ-QRPNPIFTSA-N
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Description

(S)-1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine hydrochloride is a chiral amine compound that features both bromine and fluorine substituents on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluoroaniline.

    Formation of the Prop-2-EN-1-amine Moiety: This can be achieved through a series of reactions including halogenation, amination, and coupling reactions.

    Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolution agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to increase yield and selectivity.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates and product stability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The amine group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine hydrochloride involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors to modulate their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Signaling Pathways: Modulation of signaling pathways to exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Bromo-6-chlorophenyl)prop-2-EN-1-amine hydrochloride
  • (S)-1-(2-Fluoro-6-chlorophenyl)prop-2-EN-1-amine hydrochloride

Uniqueness

(S)-1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine hydrochloride is unique due to the presence of both bromine and fluorine substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

(1S)-1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h2-5,8H,1,12H2;1H/t8-;/m0./s1

InChI Key

AKXKNTSRDFRCLQ-QRPNPIFTSA-N

Isomeric SMILES

C=C[C@@H](C1=C(C=CC=C1Br)F)N.Cl

Canonical SMILES

C=CC(C1=C(C=CC=C1Br)F)N.Cl

Origin of Product

United States

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